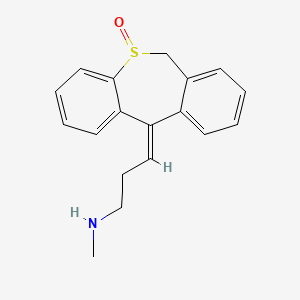

Northiaden S-oxide

Description

S-Oxides are organosulfur compounds characterized by a sulfinyl (S=O) functional group, formed through the oxidation of thioamides, thioethers, or other sulfur-containing precursors. These compounds are pivotal in various biological, pharmaceutical, and industrial contexts due to their reactivity and metabolic roles. This article focuses on these compounds to provide a comparative framework relevant to S-oxide chemistry.

Properties

CAS No. |

54262-54-3 |

|---|---|

Molecular Formula |

C18H19NOS |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(3Z)-N-methyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |

InChI |

InChI=1S/C18H19NOS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-21(20)18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10- |

InChI Key |

XBXURVRTJAZSCN-YBEGLDIGSA-N |

SMILES |

CNCCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |

Synonyms |

northiaden S-oxide northiaden sulfoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of S-Oxide Compounds

Mechanistic and Analytical Insights

- Enzymatic Specificity: FAD-containing monooxygenases dominate S-oxide formation in thioamides and phosphonodithioates, while alliinase is specific to plant cysteine sulfoxides .

- Reactivity Trends : S-Oxides like TBSO and ethionamide S-oxide undergo further oxidation (e.g., to sulfenes or sulfonyl compounds), whereas propanethial S-oxide decomposes into volatile thiosulfinates .

- Analytical Techniques: LC-HRMS and GC-MS are critical for differentiating volatile (e.g., propanethial S-oxide) and non-volatile S-oxides, though their metabolic correlations remain complex .

Q & A

Q. What experimental approaches are recommended for optimizing the synthesis of Northiaden S-oxide to ensure reproducibility?

To optimize synthesis, researchers should:

- Identify critical variables (e.g., reaction temperature, solvent polarity, and oxidant concentration) and test their effects using a factorial design .

- Include control experiments to isolate the impact of each variable (e.g., omitting the oxidant to confirm S-oxidation specificity) .

- Document procedural details rigorously , including purification methods (e.g., column chromatography) and spectroscopic validation (e.g., NMR, IR) .

- Cross-validate results with independent replicates to address batch-to-batch variability .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Stability studies should:

- Simulate conditions (e.g., pH, humidity, light exposure) using controlled chambers and monitor degradation via HPLC or LC-MS .

- Quantify degradation products using kinetic modeling (e.g., first-order decay equations) to predict shelf-life .

- Compare stability across solvents (e.g., aqueous vs. organic matrices) to identify optimal storage conditions .

Q. What analytical techniques are most effective for distinguishing this compound from its structural analogs?

- High-resolution mass spectrometry (HR-MS) and NMR spectroscopy (e.g., ¹³C, ¹H, and 2D COSY) can resolve subtle differences in oxidation states and stereochemistry .

- X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .

- Vibrational spectroscopy (e.g., Raman or IR) can identify S=O stretching modes unique to the oxide form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biochemical efficacy of this compound?

SAR studies require:

- Systematic modification of the parent compound (e.g., substituting functional groups adjacent to the S-oxide moiety) .

- In vitro assays (e.g., enzyme inhibition or cellular uptake studies) paired with computational docking to correlate structural changes with activity .

- Multivariate analysis to disentangle synergistic effects of multiple structural variables .

Q. What metabolomics strategies are suitable for tracking this compound’s in vivo transformation pathways?

- Stable isotope labeling (e.g., ¹³C or ²H) enables tracing of metabolic intermediates via LC-MS/MS .

- Time-resolved sampling (e.g., plasma, urine, and tissue extracts) coupled with untargeted metabolomics can map biotransformation kinetics .

- Pathway enrichment analysis (e.g., using KEGG or Reactome databases) identifies affected biological networks .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Re-examine model parameters (e.g., solvent effects, transition-state approximations) in density functional theory (DFT) calculations .

- Validate computational hypotheses with controlled experiments (e.g., kinetic isotope effects or substituent scrambling) .

- Benchmark results against analogous S-oxide systems with well-established reactivity profiles .

Q. What methodologies address low reproducibility in this compound’s biological assay outcomes?

Q. How can researchers assess the ecological toxicity of this compound using non-target organism models?

- Acute and chronic exposure tests in model species (e.g., Daphnia magna or Danio rerio) under OECD guidelines .

- Measure biomarkers (e.g., oxidative stress enzymes or genomic instability) via qPCR or ELISA .

- Compare toxicity thresholds with structurally related compounds to infer mechanistic commonalities .

Methodological Considerations

- Data Integrity : Use centralized databases (e.g., LabArchives) for raw data storage and version control .

- Peer Validation : Pre-publish protocols on platforms like *Protocols.io * to solicit feedback before full-scale experimentation .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, as outlined in SDS documents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.